3-Methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione
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Overview
Description
3-Methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione is a complex organic compound with a molecular formula of C15H16N4O2S This compound belongs to the purine family and is characterized by its unique structure, which includes a methyl group, a methylphenylmethyl group, and an octylsulfanyl group attached to the purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with an appropriate alkylating agent. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophilic substitution reactions often involve the use of nucleophiles like halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-7-(3-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione
- 3-Methyl-7-(3-methylbenzyl)-8-(octadecylthio)-3,7-dihydro-1H-purine-2,6-dione
- 3-Methyl-7-(3-methylbenzyl)-8-sulfanylidene-9H-purine-2,6-dione
Uniqueness
3-Methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octylsulfanyl group, in particular, may enhance its lipophilicity and influence its interaction with biological membranes and targets.
Properties
Molecular Formula |
C22H30N4O2S |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C22H30N4O2S/c1-4-5-6-7-8-9-13-29-22-23-19-18(20(27)24-21(28)25(19)3)26(22)15-17-12-10-11-16(2)14-17/h10-12,14H,4-9,13,15H2,1-3H3,(H,24,27,28) |
InChI Key |
KHKNQYWSNVQCHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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